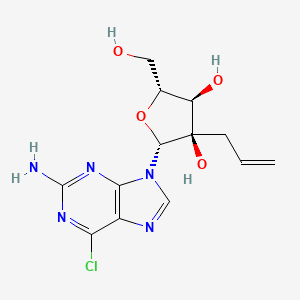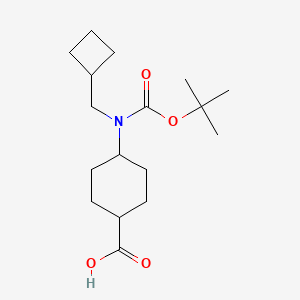
N-Methyl-5-fluorodeoxycytidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Deoxy-5-fluoro-N-methylcytidine is a synthetic nucleoside analog. It is structurally similar to cytidine, a component of DNA, but with modifications that enhance its biological activity. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications, particularly in cancer treatment.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-deoxy-5-fluoro-N-methylcytidine typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of a cytidine derivative, followed by methylation and deoxygenation steps. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of 2’-deoxy-5-fluoro-N-methylcytidine involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent quality and yield. Advanced purification techniques, such as chromatography, are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2’-Deoxy-5-fluoro-N-methylcytidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: It can be hydrolyzed to yield its constituent bases and sugars.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various fluorinated and methylated cytidine derivatives, which can have different biological activities and applications.
Aplicaciones Científicas De Investigación
2’-Deoxy-5-fluoro-N-methylcytidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its effects on DNA synthesis and repair mechanisms.
Medicine: It is being investigated as a potential anticancer agent due to its ability to inhibit DNA methylation and induce apoptosis in cancer cells.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
2’-Deoxy-5-fluoro-N-methylcytidine exerts its effects by incorporating into DNA during replication. This incorporation disrupts normal DNA synthesis and function, leading to cell cycle arrest and apoptosis. The compound targets DNA methyltransferases, enzymes involved in DNA methylation, thereby inhibiting their activity and altering gene expression patterns.
Comparación Con Compuestos Similares
Similar Compounds
2’-Deoxy-5-fluorocytidine: Another fluorinated cytidine analog with similar anticancer properties.
5-Azacytidine: A nucleoside analog used in the treatment of myelodysplastic syndromes.
Decitabine: A cytidine analog that inhibits DNA methylation and is used in cancer therapy.
Uniqueness
2’-Deoxy-5-fluoro-N-methylcytidine is unique due to its specific modifications, which enhance its stability and biological activity compared to other nucleoside analogs. Its ability to inhibit DNA methylation and induce apoptosis makes it a promising candidate for further research and development in cancer therapy.
Propiedades
Número CAS |
2248-73-9 |
|---|---|
Fórmula molecular |
C10H14FN3O4 |
Peso molecular |
259.23 g/mol |
Nombre IUPAC |
5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one |
InChI |
InChI=1S/C10H14FN3O4/c1-12-9-5(11)3-14(10(17)13-9)8-2-6(16)7(4-15)18-8/h3,6-8,15-16H,2,4H2,1H3,(H,12,13,17)/t6-,7+,8+/m0/s1 |
Clave InChI |
SPWIGPQVICYSOT-XLPZGREQSA-N |
SMILES isomérico |
CNC1=NC(=O)N(C=C1F)[C@H]2C[C@@H]([C@H](O2)CO)O |
SMILES canónico |
CNC1=NC(=O)N(C=C1F)C2CC(C(O2)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 3-amino-2-(cyclohexylmethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B12069165.png)






![1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid](/img/structure/B12069190.png)





![4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-7-carboxylic acid](/img/structure/B12069252.png)
